molecular formula C23H16ClNO2S2 B11678134 (5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678134
M. Wt: 438.0 g/mol
InChI Key: UKGBFSGGORPWHE-FYJGNVAPSA-N
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Description

(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzyloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone structure but with different substituents.

    Ethyl acetoacetate: Although structurally different, it shares some chemical reactivity with thiazolidinone derivatives.

Uniqueness

(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16ClNO2S2

Molecular Weight

438.0 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16ClNO2S2/c24-18-9-5-10-19(14-18)25-22(26)21(29-23(25)28)13-17-8-4-11-20(12-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2/b21-13+

InChI Key

UKGBFSGGORPWHE-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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